(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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Overview
Description
(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 5-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its stability and solubility.
Synthetic Routes and Reaction Conditions:
Petasis Reaction and Pomeranz–Fritsch Cyclization: A combination of these two methods can be used to synthesize (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The Petasis reaction involves the condensation of an aldehyde with an amine and a dialkylzinc reagent, while the Pomeranz–Fritsch cyclization involves the cyclization of a β-phenylethylamine derivative.
Industrial Production Methods: Large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reduction: 1-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.
Scientific Research Applications
(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in biological studies to investigate the effects of tetrahydroisoquinoline derivatives on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the chemical industry for the production of various intermediates and fine chemicals.
Mechanism of Action
The mechanism by which (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the methoxy group and the carboxylic acid moiety. Similar compounds include:
Isoquinoline: A basic structure without the tetrahydro modification.
Tetrahydroisoquinoline: Lacks the methoxy and carboxylic acid groups.
Other Tetrahydroisoquinoline Derivatives: Variations with different substituents on the ring.
Properties
IUPAC Name |
(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAUHNRYGNDMP-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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